molecular formula C10H8ClFO4 B8797795 4-(4-Chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid

4-(4-Chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B8797795
M. Wt: 246.62 g/mol
InChI Key: CWRJMVNJYJBTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H8ClFO4 and its molecular weight is 246.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClFO4

Molecular Weight

246.62 g/mol

IUPAC Name

4-(4-chloro-3-fluoro-2-hydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H8ClFO4/c11-6-2-1-5(10(16)9(6)12)7(13)3-4-8(14)15/h1-2,16H,3-4H2,(H,14,15)

InChI Key

CWRJMVNJYJBTHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCC(=O)O)O)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled solution of 2-fluoro-3-chloro-phenol (21.9 g, 0.15 mol) and succinic anhydride (15.3 g, 0.15 mol) in 1,1,2,2-tetrachloroethane (135 mL) was added anhydrous aluminum chloride (38.7 g, 0.29 mol) portion-wise. The reaction mixture was stirred at room temperature for 3 hours and then heated at 130° C. for 2 hours. After being cooled to room temperature, to the reaction mixture were added concentrated hydrochloric acid and ice alternatively in small portions. The resulting mixture was extracted with ethyl acetate (75 mL×3). The combined organic layers were evaporated. The solid residue was basified by slow addition of an aqueous solution of 2N sodium hydroxide solution under cooling conditions, and then extracted with ethyl acetate (30 mL×3). The aqueous layer was acidified by dropwise addition of concentrated hydrochloric acid to a pH of about 2, and then extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Column chromatography (silica gel, 100-120 mesh, 15% ethyl acetate in hexane) gave 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-4-oxo-butyric acid (7.0 g, 19%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.59 (t, J=6.26 Hz, 2H), 3.31 (t, J=6.28 Hz, 2H), 7.15 (d, J=6.56 Hz, 1H), 7.74 (d, J=6.56 Hz, 1H), 11.90-12.31 (m, 2H).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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